molecular formula C15H16O4 B1675479 Linderane CAS No. 13476-25-0

Linderane

Cat. No. B1675479
CAS RN: 13476-25-0
M. Wt: 260.28 g/mol
InChI Key: KBMSVODXFLAQNJ-IUKAEILTSA-N
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Description

Linderane is a member of dioxanes and is a natural product found in Neolitsea aciculata, Cryptocarya densiflora, and other organisms . It is an active ingredient from Linderae radix, a traditional Chinese medicine with anti-inflammatory, analgesic, and antibacterial properties .


Molecular Structure Analysis

Linderane has a molecular formula of C15H16O4 . Its molecular weight is 260.28 g/mol . The IUPAC name for Linderane is (1 S ,4 E ,12 S ,13 S )-5,10-dimethyl-8,14,16-trioxatetracyclo [10.2.2.0 1,13 .0 7,11 ]hexadeca-4,7 (11),9-trien-15-one .


Chemical Reactions Analysis

While specific chemical reactions involving Linderane are not detailed in the search results, it is known that Linderane has a variety of pharmacological effects, such as anti-hyperlipidemic, anti-tumor, anti-inflammatory, analgesic, and anti-oxidant .


Physical And Chemical Properties Analysis

Linderane has a molecular weight of 260.28 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It does not have any hydrogen bond donors .

Scientific Research Applications

Pancreatic β Cell Protection

Linderane has demonstrated protective effects on pancreatic β cells against oxidative damage induced by streptozotocin (STZ) in INS-1 cells. It mitigated STZ-caused inhibitory effects on cell viability and insulin secretion. Linderane also inhibited apoptosis and oxidative stress, suggesting its potential for diabetes treatment-related research (Zhang et al., 2019).

Metabolic Syndrome Improvement

In studies involving metabolic syndrome, linderane has been found to suppress hepatic gluconeogenesis by inhibiting the cAMP/PKA/CREB pathway. This action was facilitated through indirect activation of PDE 3 via ERK/STAT3, indicating its potential for treating type 2 diabetes and related metabolic disorders (Xie et al., 2018).

Anti-Inflammatory Potential

Linderane and its derivatives have shown moderate bioactivity in inhibiting NO production in LPS-induced macrophages, suggesting potential anti-inflammatory effects. This property is particularly noted in the context of traditional herbal medicine and could be relevant for future pharmacological research (Yaermaimaiti et al., 2016).

Hepatoprotective Activity

Certain linderane derivatives demonstrated hepatoprotective activity against H2O2-induced oxidative damages in HepG2 cells. This suggests the potential for linderane in liver health-related studies, offering a new direction for natural compound-based hepatoprotective agents (Gan et al., 2009).

Drug Interaction Studies

Linderane has been identified as a mechanism-based inactivator of CYP2C9, implying potential herb-drug interactions. This aspect is critical in the context of pharmacokinetics and could influence the metabolism of other drugs, necessitating careful consideration in drug development and combination therapies (Wang et al., 2015).

Safety And Hazards

When handling Linderane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(1S,4E,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/b8-4+/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMSVODXFLAQNJ-DXGHHDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC[C@@]23[C@@H](O2)[C@H](C4=C(C1)OC=C4C)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linderane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
266
Citations
H Zhang, C Zhu, Z Sun, X Yan, H Wang, H Xu, J Ma… - Life sciences, 2019 - Elsevier
… that linderane may be as a potential agent for Type 2 DM therapeutics. However, the role of linderane … Thus, in this study, we investigated the effect of linderane on streptozotocin (STZ)-…
Number of citations: 12 www.sciencedirect.com
W Xie, Y Ye, Y Feng, T Xu, S Huang, J Shen… - Frontiers in …, 2018 - frontiersin.org
… Linderane indirectly activated PDE3 through … Linderane improved glucose and lipid metabolism after chronic oral administration in ob/ob mice. Our findings revealed linderane as an …
Number of citations: 29 www.frontiersin.org
H Wang, K Wang, X Mao, Q Zhang, T Yao, Y Peng… - Xenobiotica, 2015 - Taylor & Francis
Linderane (LDR), a furan-containing sesquiterpenoid, is found in Lindera aggregata (Sims) Kosterm, a common traditional Chinese herbal medicine. We thoroughly studied the …
Number of citations: 22 www.tandfonline.com
KTH Minato, I Horibe - Tetrahedron, 1963 - Elsevier
… From the UV (&,,, 214 mp, E 6770) and IR spectra (vmaX 3 130,3060,16 16 and 1556 cm-l) and from the positive Ehrlich’s colour test, it is assumed that linderane has a furan ring in the …
Number of citations: 36 www.sciencedirect.com
K Wang, T Zhang, J Rao, T Peng, Q Gao, X Feng… - Bioorganic …, 2022 - Elsevier
Linderane (LDR) is a main furan-containing sesquiterpenoid of the common herbal medicine Lindera aggregata (Sims) Kosterm. Our early study indicated that LDR led to mechanism-…
Number of citations: 3 www.sciencedirect.com
Y Zhou, L Wang, Y Qin, L Chen, Q Ge… - Separation Science and …, 2018 - Taylor & Francis
Linderane (LDR) and norisoboldine (NOR) are two typical active compounds in Lindera aggregate (Sims.) Kosterm. In this study, a new method of sequential extraction of LDR and …
Number of citations: 2 www.tandfonline.com
K Takeda, I Horibe, M Teraoka, H Minato - Journal of the Chemical …, 1969 - pubs.rsc.org
In order to clarify the stereochemistry of linderalactone (I) and linderane (XXI), components of the root of Lindera strychnifolia Vill., the absolute configuration of isolinderalactone (II), a …
Number of citations: 10 pubs.rsc.org
T Zhang, T Peng, J Rao, K Wang, F Qiu - Journal of Analytical …, 2022 - hindawi.com
Linderane (LDR), the main active and distinctive component of L. aggregate, is a mechanism-based inactivator of CYP2C9 in vitro, indicating the occurrence of herb-drug interactions. …
Number of citations: 11 www.hindawi.com
K Okada, H Koyama - Acta Crystallographica Section C: Crystal …, 1993 - scripts.iucr.org
… Related literature, Linderane of the germacrane type has been assigned a structure on the basis of chemi- cal and spectroscopic investigation (Takeda, Minato & Horibe, 1963). The …
Number of citations: 5 scripts.iucr.org
K Takeda, I Horibe, M Teraoka, H Minato - Chemical Communications …, 1968 - pubs.rsc.org
… , linderalactone (I)1 and linderane (111) ,3 which are components of the same plant. … such stereochemistry, and the absolute configuration of linderane is therefore represented …
Number of citations: 6 pubs.rsc.org

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